molecular formula C17H26BrNO7 B4002908 N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4002908
M. Wt: 436.3 g/mol
InChI Key: KQDAJGDNGWISDW-UHFFFAOYSA-N
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Description

N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C17H26BrNO7 and its molecular weight is 436.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate is 435.08926 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

Compounds containing bromophenol derivatives, such as the bromo group in the structure of interest, are frequently utilized in organic synthesis. For instance, bromophenols from the marine red alga Rhodomela confervoides have been investigated for their potential antibacterial properties and could serve as a basis for developing new antimicrobial agents (Xu et al., 2003). Similarly, the presence of methoxy and ethoxy groups suggests utility in modifying the solubility and reactivity of compounds, enhancing their potential use in medicinal chemistry and materials science.

Material Science Applications

The ethoxy and methoxy groups, part of the compound's structure, contribute to the solubility and thermal stability of materials. For example, the effects of o-methoxy groups on the properties and thermal stability of renewable high-temperature cyanate ester resins have been studied, showing that methoxy groups can significantly influence the physical properties and thermal behavior of polymers and resins (Harvey et al., 2015). This suggests potential applications of N-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate in the development of new materials with specific thermal and physical properties.

Biomedical Research Applications

While direct applications in biomedical research were not identified in the search, the structural features suggest potential utility in drug design and pharmacological studies. For instance, compounds with ethoxy and methoxy groups are often explored for their potential biological activities, including antibacterial and antiviral effects, as seen in the synthesis and study of ethyl-2-(p-ethoxyphenyl) propenoate for its role as an intermediate in synthesizing less toxic pesticides (Weng Jianquan, 2007).

Properties

IUPAC Name

N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrNO3.C2H2O4/c1-13-12-14(16)4-5-15(13)20-11-10-19-9-7-17-6-3-8-18-2;3-1(4)2(5)6/h4-5,12,17H,3,6-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDAJGDNGWISDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCOCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

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